Sulfamoyl Benzoate Ester vs. Benzenesulfonohydrazide Linker: Predicted PI3K Isoform Selectivity Divergence
In the benzenesulfonohydrazide series (Kendall 2012), compound 1 exhibited p110α IC50 of 0.028 µM with 32-fold selectivity over p110β and mixed selectivity over p110δ [1]. Replacement of the sulfonyl with carbonyl (compound 6) caused complete loss of p110α activity (IC50 >1 µM). The title compound incorporates a sulfamoyl (-SO₂NH-) linker rather than a sulfonohydrazide (-SO₂NH-N=) linker and a methyl benzoate ester terminus instead of a phenyl ring. This dual structural distinction—altered linker geometry and ester-substituted aryl terminus—is expected to produce a selectivity profile different from the benzenesulfonohydrazide series, based on the established principle that linker variation drastically alters PI3K isoform selectivity [2]. Direct activity data for this specific analog are not yet publicly available; the following is a class-level inference anchored to the well-characterized pyrazolo[1,5-a]pyridine sulfonamide SAR [1][2].
| Evidence Dimension | PI3K p110α inhibitory potency (predicted range based on linker SAR) |
|---|---|
| Target Compound Data | Not yet reported in peer-reviewed literature |
| Comparator Or Baseline | Compound 1 (benzenesulfonohydrazide series): p110α IC50 = 0.028 ± 0.003 µM; Compound 6 (carbonyl replacement): p110α IC50 >1 µM |
| Quantified Difference | Qualitative: linker chemistry switch (sulfonohydrazide → sulfamoyl benzoate ester) alters p110α activity from sub-30 nM (Compound 1) to potentially >1 µM range depending on steric and electronic fit |
| Conditions | Recombinant human class Ia PI3K enzyme assay; IC50 determination (Kendall 2012) |
Why This Matters
Researchers developing isoform-selective PI3K probes must evaluate this specific linker-ester combination rather than assuming activity carries over from the benzenesulfonohydrazide series.
- [1] Kendall, J. D.; Giddens, A. C.; Tsang, K. Y.; et al. Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR. Bioorg. Med. Chem. 2012, 20, 58–68. View Source
- [2] Kendall, J. D.; Marshall, A. J.; Giddens, A. C.; et al. Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. Med. Chem. Commun. 2014, 5, 41–46. View Source
